(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one
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Description
(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C13H11ClN4OS and its molecular weight is 306.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
Several studies have focused on the synthesis of related compounds and their evaluation as antimicrobial agents. For instance, a study by Sah et al. (2014) described the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Another study synthesized novel Schiff base benzamides from a key intermediate related to the compound , which exhibited potent antimicrobial activity, especially against Candida albicans and Pseudomonas aeruginosa (Karanth et al., 2018).
Antiviral Evaluations
Research by Sayed and Ali (2007) explored the synthesis of derivatives through reactions with hydrazine, leading to compounds evaluated for their antiviral properties (Sayed & Ali, 2007).
Antioxidant and Anticancer Activities
Flefel et al. (2015) investigated the synthesis of pyridine carbonitrile derivatives, including reactions with hydrazine, for their antimicrobial and antioxidant activities. Some derivatives showed promising results, revealing a potential for further development as therapeutic agents (Flefel et al., 2015).
Molecular Modeling and Biological Activity Studies
Viji et al. (2020) undertook a comprehensive analysis of a bioactive molecule related to the compound, including spectroscopic characterization, quantum chemical calculations, molecular docking, and evaluation of antimicrobial activity. The study found that the compound exhibited antifungal and antibacterial effects, with molecular docking helping to identify the hydrogen bonds and binding energy with different proteins (Viji et al., 2020).
Properties
IUPAC Name |
(2E,3E)-2-[(4-chlorophenyl)hydrazinylidene]-3-hydrazinylidene-1-thiophen-2-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-9-3-5-10(6-4-9)17-18-11(8-16-15)13(19)12-2-1-7-20-12/h1-8,17H,15H2/b16-8+,18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMXINOPEJKXDZ-ZFTDKLNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=NNC2=CC=C(C=C2)Cl)C=NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Cl)/C=N/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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